Tert-butyl 2-oxo-1,4,8-triazaspiro[4.5]decane-8-carboxylate
Overview
Description
“Tert-butyl 2-oxo-1,4,8-triazaspiro[4.5]decane-8-carboxylate” is a chemical compound with the molecular formula C12H21N3O3 . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H21N3O3/c1-11(2,3)18-10(17)15-6-4-12(5-7-15)13-8-9(16)14-12/h13H,4-8H2,1-3H3,(H,14,16) . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 255.32 . It has a melting point of 171 - 173 .Scientific Research Applications
Crystal Structure Analysis
The compound exhibits mirror symmetry and a crystal structure that has been detailed, highlighting its hexahydropyrimidine ring's chair conformation. This provides insight into the molecular arrangement and potential interactions in solid-state forms, which is crucial for understanding the compound's physical properties and reactivity patterns Yongkwan Dong et al., 1999.
Synthetic Pathways
Researchers have developed synthetic pathways that involve the compound in reactions with N,N-dimethylformamide dimethyl acetal, leading to the formation of isomeric condensation products. This illustrates the compound's reactivity and its role in forming heterocyclic compounds, which could have applications in developing new pharmaceuticals or materials A. I. Moskalenko & V. Boev, 2012.
Conformational Analysis
Spirolactams derived from the compound have been synthesized and analyzed for their conformation. These derivatives serve as pseudopeptides, showing promise in peptide synthesis and mimicking natural peptide structures. This could have implications in drug design, particularly in creating molecules with specific biological activities M. M. Fernandez et al., 2002.
Supramolecular Arrangements
The compound's derivatives have been studied for their supramolecular arrangements, revealing how substituents on the cyclohexane ring influence crystal packing and structure. This knowledge is beneficial for designing materials with specific properties, including porosity, stability, and intermolecular interactions Sara Graus et al., 2010.
Photochemical and Thermal Rearrangements
Studies have shown the compound's involvement in photochemical and thermal rearrangements, providing insights into its reactivity under different conditions. This is crucial for understanding the compound's stability and its potential as a building block in synthetic chemistry A. Lattes et al., 1982.
Novel Synthetic Routes
New routes for synthesizing spirocyclic amide derivatives from the compound have been developed. This showcases the compound's versatility in synthetic organic chemistry, enabling the creation of novel compounds with potential applications in medicinal chemistry and materials science R. Srinivasan et al., 2012.
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 3-oxo-1,4,8-triazaspiro[4.5]decane-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3/c1-11(2,3)18-10(17)15-6-4-12(5-7-15)13-8-9(16)14-12/h13H,4-8H2,1-3H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZYREZEVMLRIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)NCC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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